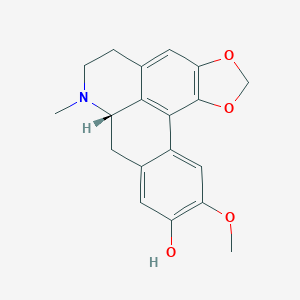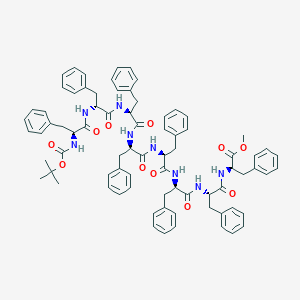
Boc-(phe-phe)4-och3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(Phe-Phe)4-OCH3 is a peptide that has been extensively studied for its potential applications in drug development. It belongs to the class of tetrapeptide derivatives that have been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of Boc-(Phe-Phe)4-OCH3 is not fully understood. However, it is believed to exhibit its antiviral activity by blocking the entry of the virus into host cells. The peptide has been found to bind to the CD4 receptor on the surface of host cells, preventing the virus from binding to the receptor. It has also been found to inhibit the fusion of the virus with the host cell membrane. The antibacterial activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to disrupt the bacterial cell membrane. The peptide has been found to induce membrane depolarization and permeabilization, leading to bacterial death. The anticancer activity of Boc-(Phe-Phe)4-OCH3 is believed to be due to its ability to induce apoptosis in cancer cells.
生化和生理效应
Boc-(Phe-Phe)4-OCH3 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the replication of HIV by blocking the entry of the virus into host cells. The peptide has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its ability to exhibit antiviral, antibacterial, and anticancer properties. The peptide is also relatively easy to synthesize using the solid-phase peptide synthesis method. However, the limitations of using Boc-(Phe-Phe)4-OCH3 in lab experiments include its potential toxicity and lack of specificity. The peptide has been found to exhibit cytotoxicity at high concentrations, making it difficult to use in vivo. In addition, the peptide has been found to exhibit non-specific binding to other proteins, making it difficult to use in certain assays.
未来方向
There are several future directions for the research on Boc-(Phe-Phe)4-OCH3. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its structure to improve its efficacy and specificity. In addition, future research could focus on developing novel drug delivery systems for Boc-(Phe-Phe)4-OCH3 to improve its bioavailability and reduce its toxicity. Finally, future research could focus on testing the efficacy of Boc-(Phe-Phe)4-OCH3 in vivo and in clinical trials for various diseases.
合成方法
The synthesis of Boc-(Phe-Phe)4-OCH3 involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of Boc-(Phe-Phe)4-OCH3 involves the coupling of four phenylalanine residues using a Boc-protecting group on the N-terminus and a methoxy group on the C-terminus. The final product is obtained by deprotecting the Boc group and cleaving the peptide from the solid support.
科学研究应用
Boc-(Phe-Phe)4-OCH3 has been extensively studied for its potential applications in drug development. It has been found to exhibit antiviral, antibacterial, and anticancer properties. The peptide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by blocking the entry of the virus into host cells. It has also been found to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria. In addition, Boc-(Phe-Phe)4-OCH3 has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
123218-80-4 |
|---|---|
产品名称 |
Boc-(phe-phe)4-och3 |
分子式 |
C78H84N8O11 |
分子量 |
1309.5 g/mol |
IUPAC 名称 |
methyl (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C78H84N8O11/c1-78(2,3)97-77(95)86-67(51-59-41-25-11-26-42-59)75(93)84-65(49-57-37-21-9-22-38-57)73(91)82-63(47-55-33-17-7-18-34-55)71(89)80-61(45-53-29-13-5-14-30-53)69(87)79-62(46-54-31-15-6-16-32-54)70(88)81-64(48-56-35-19-8-20-36-56)72(90)83-66(50-58-39-23-10-24-40-58)74(92)85-68(76(94)96-4)52-60-43-27-12-28-44-60/h5-44,61-68H,45-52H2,1-4H3,(H,79,87)(H,80,89)(H,81,88)(H,82,91)(H,83,90)(H,84,93)(H,85,92)(H,86,95)/t61-,62+,63+,64-,65-,66+,67+,68-/m1/s1 |
InChI 键 |
YFCOYYDBFABBNN-JZROATSGSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@H](CC8=CC=CC=C8)C(=O)OC |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CC=C8)C(=O)OC |
序列 |
FFFFFFFF |
同义词 |
Boc-(Phe-Phe)4-OCH3 tert-butyloxycarbonylphenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanyl-phenylalanine methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



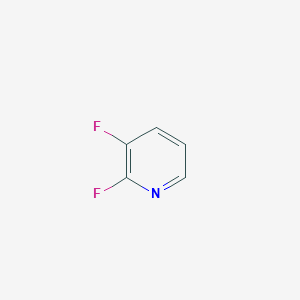
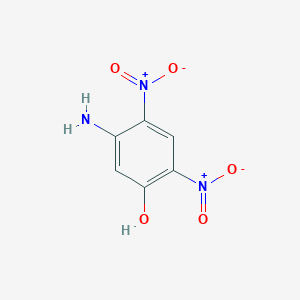
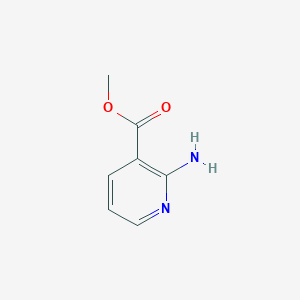
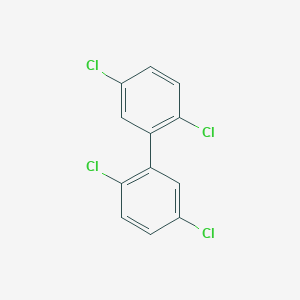
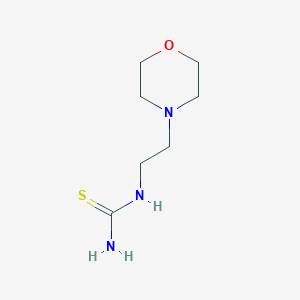
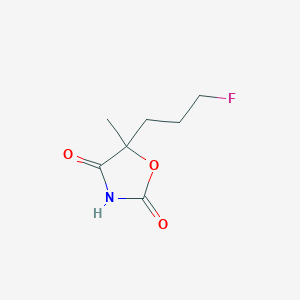
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
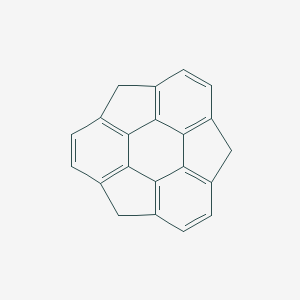

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
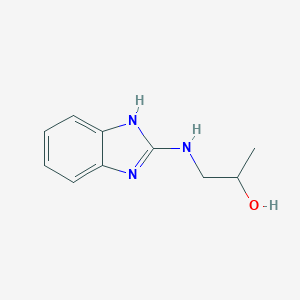
![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)
